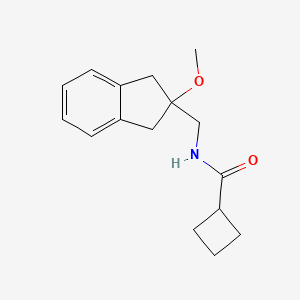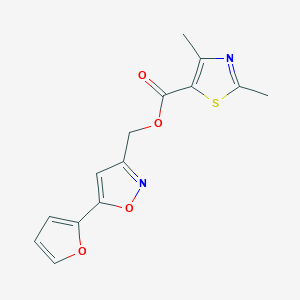
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains an indole ring and a benzylsulfonyl group, which are common structures in many biologically active compounds . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the benzylsulfonyl and 4-bromophenyl groups . The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the benzylsulfonyl group, and the 4-bromophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The indole ring, the benzylsulfonyl group, and the 4-bromophenyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Activities : Research has shown the development of various sulfonamide derivatives, including compounds structurally related to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide, with promising antimicrobial properties. These compounds have been effective against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019); (Darwish et al., 2014).
Pharmacological Potential in Disease Treatment
- Antimalarial and Antiviral Activities : Studies have demonstrated that sulfonamide compounds, similar to the mentioned acetamide derivative, exhibit significant antimalarial activity. Some of these compounds have been tested for their effectiveness against Plasmodium strains, the parasite responsible for malaria. Additionally, research indicates potential efficacy against COVID-19, highlighting their relevance in current pharmacological research (Fahim & Ismael, 2021).
Enzyme Inhibition and Potential Therapeutic Uses
- Enzyme Inhibition Properties : Investigations into similar sulfonamide derivatives have shown that they can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These properties suggest potential therapeutic applications in diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Antitumor Activities
- Tubulin Polymerization Inhibition in Cancer Treatment : Some studies have identified that compounds structurally related to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide act as tubulin polymerization inhibitors. This activity is crucial in the development of antimitotic agents used in cancer therapies. These compounds have shown effectiveness against various cancer cell lines, including multi-drug resistant strains (Liu et al., 2012).
Additional Biological Activities
- Enzyme Inhibitory and Antimicrobial Applications : Further research into structurally similar compounds has shown diverse biological activities, including enzyme inhibition (such as acetylcholinesterase and lipoxygenase) and antimicrobial effects against a range of bacterial strains. These findings open up possibilities for the development of new therapeutic agents (Khalid et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c24-18-10-12-19(13-11-18)25-23(27)15-26-14-22(20-8-4-5-9-21(20)26)30(28,29)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOSMDJJKANBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-bromophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

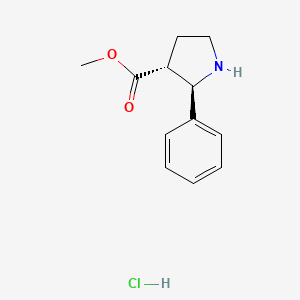
![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)
![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)
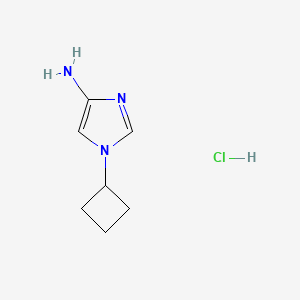
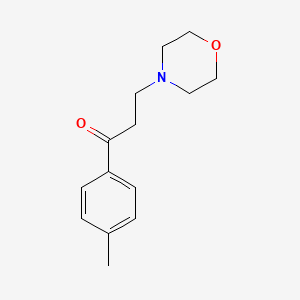
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate](/img/structure/B2692133.png)
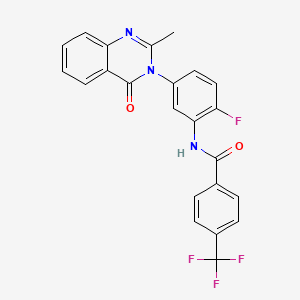
![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)
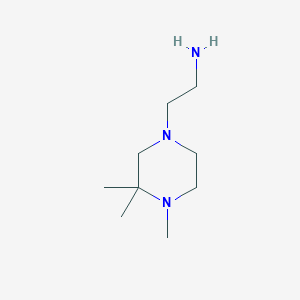
![N-cyclohexyl-3-[1-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2692138.png)

![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)
